Hexyltriethoxysilane

描述

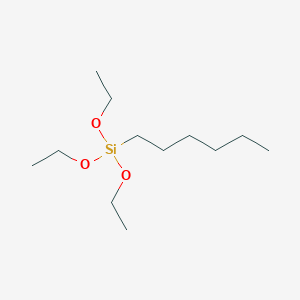

Hexyltriethoxysilane is a useful research compound. Its molecular formula is C12H28O3Si and its molecular weight is 248.43 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Triethoxy(hexyl)silane, also known as n-Hexyltriethoxysilane or Hexyltriethoxysilane, is an organosilicon compound. Its primary targets are organic compounds, particularly those containing hydroxyl groups . It is often used in the preparation of silicone materials and in the production of hydrophobic coatings .

Mode of Action

Triethoxy(hexyl)silane interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds. The compound can also undergo hydrolysis, resulting in the formation of silanol groups .

Biochemical Pathways

The compound affects the biochemical pathways related to the formation of siloxane bonds. It can participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions can lead to the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Pharmacokinetics

Triethoxy(hexyl)silane is characterized by rapid hydrolysis, with a half-life of 0.3 to 0.6 hours at a pH of 7 and 25°C . This hydrolysis results in the formation of ethanol and hexylsilanetriol .

Result of Action

The action of triethoxy(hexyl)silane results in the formation of hydrophobic coatings on various surfaces . The compound’s hydrolysis products can self-condense into highly cross-linked, high molecular weight polymers . These polymers can precipitate out of water due to the formation of larger, water-insoluble polymeric resins .

Action Environment

The action, efficacy, and stability of triethoxy(hexyl)silane can be influenced by environmental factors such as pH and temperature . The compound’s hydrolysis rate, for instance, is faster at higher pH levels . Additionally, the compound’s ability to form hydrophobic coatings can be affected by the nature of the surface it is applied to .

生物活性

Hexyltriethoxysilane (HTES) is an organosilicon compound that has garnered attention for its potential biological activities and applications in various fields, including biomedicine and materials science. This article provides a detailed overview of the biological activity of HTES, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula CHOSi. Its structure consists of a hexyl group attached to a triethoxysilane moiety, which contributes to its unique chemical properties:

- Molecular Weight : 218.42 g/mol

- Boiling Point : Approximately 220 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Synthesis

HTES can be synthesized through the reaction of hexyl chloride with triethoxysilane in the presence of a base. This reaction typically yields HTES with high purity and yield. The synthesis can be optimized by adjusting reaction conditions such as temperature and catalyst concentration.

Antimicrobial Properties

HTES has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that silanes can enhance the antimicrobial activity of coatings applied to surfaces.

- Case Study : A study evaluated the antimicrobial efficacy of HTES-modified surfaces against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial adhesion on HTES-treated surfaces compared to untreated controls, suggesting potential applications in medical devices and hospital environments .

Cytotoxicity

The cytotoxic effects of HTES on various cell lines have also been investigated. In vitro studies using human fibroblast cells indicated that HTES exhibits low cytotoxicity at concentrations below 100 µM, making it a candidate for biomedical applications where biocompatibility is essential .

- Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| Human Fibroblasts | 10 | 95 |

| Human Keratinocytes | 50 | 90 |

| Mouse Macrophages | 100 | 85 |

Surface Modification and Biocompatibility

HTES is frequently used for surface modification to enhance biocompatibility. Its ability to form stable silane layers on various substrates makes it suitable for creating bioactive surfaces that promote cell adhesion and growth.

- Application Example : HTES-modified glass surfaces have shown improved protein adsorption characteristics, which is crucial for applications in biosensors and tissue engineering .

The biological activity of HTES is believed to stem from its ability to interact with cellular membranes and proteins. The hydrophobic hexyl group enhances its affinity for lipid membranes, while the ethoxy groups facilitate chemical bonding with silicate surfaces or biological molecules.

科学研究应用

Chemical Properties and Mechanism of Action

Hexyltriethoxysilane (C12H28O3Si) is a colorless liquid known for its hydrophobic characteristics and ability to form stable siloxane networks through hydrolysis and condensation reactions. The mechanism of action primarily involves:

- Hydrolysis: In the presence of moisture, this compound hydrolyzes to form silanol groups.

- Condensation: These silanol groups can further condense, creating siloxane bonds that enhance adhesion between organic and inorganic materials.

This dual reaction process allows this compound to modify surface properties effectively, making it valuable in various applications.

Scientific Research Applications

- Surface Modification

- Adhesion Improvement

-

Drug Delivery Systems

- This compound has been incorporated into drug delivery formulations to enhance the solubility and bioavailability of poorly soluble drugs. For example, studies have demonstrated that nanoparticles modified with this compound can encapsulate drugs like paclitaxel, leading to improved therapeutic efficacy .

- Water-Repellent Coatings

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Surface Modification | Enhances compatibility of nanoparticles with biological systems | Improved biocompatibility |

| Adhesion Improvement | Acts as a coupling agent for organic-inorganic composites | Stronger interfacial bonding |

| Drug Delivery Systems | Used in formulations for encapsulating poorly soluble drugs | Enhanced solubility and controlled release |

| Water-Repellent Coatings | Provides hydrophobic coatings for construction materials | Protection against moisture damage |

Case Studies

Case Study 1: Drug Delivery Systems

In a study focused on paclitaxel delivery, this compound was utilized in micellar formulations. The results indicated that these micelles not only improved the solubility of paclitaxel but also facilitated rapid cellular uptake, leading to effective cytotoxicity against cancer cells after prolonged incubation. The controlled release mechanism ensured sustained drug availability while minimizing initial cytotoxic effects .

Case Study 2: Surface Modification

Another investigation explored the use of this compound in modifying silica nanoparticles for enhanced interaction with malignant cells. Findings revealed that this compound-modified particles significantly increased the specificity and efficacy of drug delivery systems targeting cancer cells, emphasizing the importance of surface chemistry in therapeutic applications .

属性

IUPAC Name |

triethoxy(hexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMSTCDLAYQDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158808-35-6 | |

| Record name | Silane, triethoxyhexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158808-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40885015 | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18166-37-5 | |

| Record name | Hexyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethoxyhexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hexyltriethoxysilane interact with surfaces and what are the downstream effects?

A1: this compound interacts with surfaces containing hydroxyl groups (like silica, alumina, or oxidized silicon) through a hydrolysis and condensation reaction. [, , ] The triethoxysilane group (Si(OC2H5)3) hydrolyzes to form silanol groups (Si-OH) which then condense with surface hydroxyl groups, forming strong Si-O-Si bonds. [, , ] This results in the attachment of hexyl chains to the surface, increasing its hydrophobicity. [, ]

Q2: How does the chain length of the alkyl group in alkoxysilanes influence their protective properties on porous silicon?

A2: Research suggests that longer alkyl chains provide better protection for porous silicon against harsh environments. [] Comparing the performance of various alkoxysilanes, including this compound and Octyltriethoxysilane, revealed that xerogel films created from silanes with longer, non-polar alkyl chains offered superior protection. [] This protection stems from the increased hydrophobicity of the modified surface, hindering the penetration of aqueous solutions like NaOH. []

Q3: Can this compound be used to modify nanoparticles, and what benefits does it offer?

A3: Yes, this compound can modify nanoparticles like alumina (Al2O3). [] Utilizing a wet-jet milling process allows for simultaneous nanoparticle dispersion and surface modification with this compound. [] This method effectively increases the grafting density of HTES on the nanoparticle surface, leading to better dispersion and ultimately enhancing the mechanical properties of nanocomposites. []

Q4: How does this compound influence the density of states in titanium dioxide (TiO2) materials?

A4: Studies show that surface functionalization of mesoporous TiO2 thin films with this compound, among other organosilanes, did not significantly shift the density of states (DOS) in 0.1 M tetrabutylammonium electrolyte. [] This suggests that this compound might not significantly alter the electronic properties of TiO2 under these specific conditions, unlike other functional groups tested. []

Q5: Can this compound be used in conjunction with nanomaterials for biomedical applications?

A5: Research indicates that this compound can be used to modify the surface of periodic mesoporous organosilica (PMO) nanoparticles encapsulating nanodiamonds. [] The HTES, along with PEG-Hexyltriethoxysilane, facilitates the grafting of PEG and amino groups on the nanoparticle surface. [] These surface modifications enhance biocompatibility and enable the use of these nanoparticles in two-photon-excited photodynamic therapy for cancer treatment. []

Q6: What are the implications of solvent polarity on the reaction of this compound with surfaces?

A6: While the provided abstracts do not delve into the specifics of solvent polarity effects on this compound reactions, it's crucial to consider solvent choice for optimal results. Solvent polarity can significantly impact the hydrolysis and condensation rates of alkoxysilanes, ultimately affecting the quality and morphology of the resulting surface modifications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。